

Gas-Phase Thermochemistry of Fluoroethyne: A Technical Guide

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Compound of Interest

Compound Name: Fluoroethyne

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An In-depth Examination of the Thermodynamic Properties and Experimental and Computational Methodologies for a Key Fluorinated Alkyne

Fluoroethyne (HCCF), the simplest fluorinated alkyne, is a molecule of significant interest in various fields, including combustion chemistry, materials science, and astrochemistry. A thorough understanding of its gas-phase thermochemical properties is fundamental for modeling its reactivity and behavior in these environments. This technical guide provides a comprehensive overview of the key thermochemical data for **fluoroethyne**, details the experimental and computational methods used for their determination, and presents this information in a clear and accessible format for researchers, scientists, and drug development professionals.

Core Thermochemical Data

The fundamental thermochemical properties of **fluoroethyne** in the gas phase have been established through a combination of experimental measurements and critical reviews of available data. These values are crucial for thermodynamic calculations and for understanding the molecule's stability and reactivity.

Key Thermodynamic Properties

A summary of the essential gas-phase thermochemical data for **fluoroethyne** at 298.15 K is presented in the table below.

Property	Symbol	Value	Units	Method	Reference
Enthalpy of Formation	$\Delta_f H^\circ$	125.52	kJ/mol	Review	--INVALID-LINK--
Standard Entropy	S°	231.61	J/mol·K	Review	--INVALID-LINK--

Ionization and Dissociation Energies

The energies required to ionize **fluoroethyne** and to break its chemical bonds are critical parameters for predicting its behavior in high-energy environments and for understanding its fragmentation pathways in mass spectrometry.

Property	Symbol	Value	Units	Method	Reference
Ionization Energy	IE	11.26	eV	Photoelectron Spectroscopy	Bieri, G., et al. (1980)[1]
Proton Affinity	PA	686.0	kJ/mol	Ion Cyclotron Resonance	Hunter, E.P. & Lias, S.G. (1998)[1]
C-F Bond Dissociation Energy	$D^\circ(\text{HCC-F})$	~544	kJ/mol	Computational	--INVALID-LINK--[2]
C-H Bond Dissociation Energy	$D^\circ(\text{FCC-H})$	Not directly available	kJ/mol	-	-

Note: A direct experimental or high-level computational value for the C-H bond dissociation energy is not readily available in the reviewed literature. It can be estimated from the enthalpy of formation of **fluoroethyne** and the corresponding radicals, but a directly determined value is preferred for accuracy.

Experimental Protocols

The determination of the thermochemical properties of **fluoroethyne** relies on sophisticated experimental techniques. The following sections detail the methodologies employed in the key cited studies.

Photoelectron Spectroscopy for Ionization Energy Determination

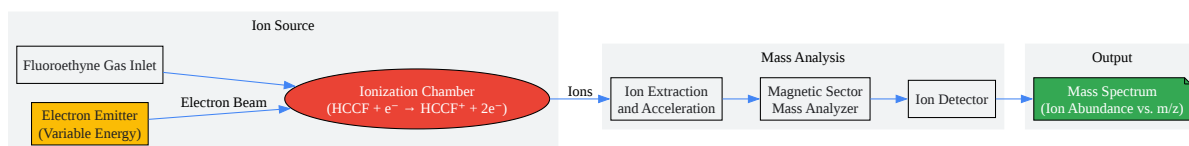
The ionization energy of **fluoroethyne** was determined using He(II) photoelectron spectroscopy.^[1] This technique involves irradiating a gaseous sample of **fluoroethyne** with high-energy photons (in this case, from a helium discharge lamp) and measuring the kinetic energy of the ejected electrons.

Photoelectron Spectroscopy Workflow

The experimental setup consists of a high-vacuum chamber into which the **fluoroethyne** sample is introduced as a gas. Monochromatic radiation from a helium lamp intersects with the gas, causing photoionization. The emitted photoelectrons are then directed into a hemispherical electron energy analyzer, which separates them based on their kinetic energy. By measuring the kinetic energy of the electrons (KE) and knowing the energy of the incident photons ($h\nu$), the ionization energy (IE) can be calculated using the equation: $IE = h\nu - KE$.

Mass Spectrometry for Ion Energetics

Early determinations of the ionization energy and appearance energies of fragment ions from **fluoroethyne** were performed using electron ionization mass spectrometry.^[1] In this method, a beam of electrons with a variable, well-defined energy is used to ionize the sample molecules.



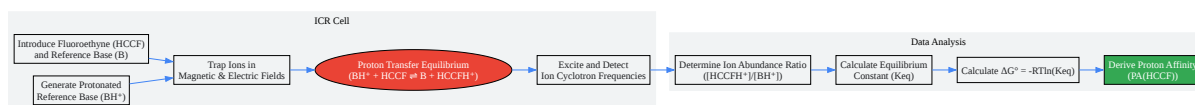
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Electron Ionization Mass Spectrometry Workflow

The **fluoroethyne** gas is introduced into an ion source where it is bombarded by electrons. The resulting ions are then extracted, accelerated, and passed through a magnetic sector, which separates them according to their mass-to-charge ratio (m/z). By plotting the ion current as a function of the electron energy, an ionization efficiency curve is obtained. The onset of this curve corresponds to the ionization energy. Similarly, the appearance energies of fragment ions can be determined by monitoring their specific m/z values as a function of electron energy.

Ion Cyclotron Resonance for Proton Affinity Determination

The proton affinity of **fluoroethyne** was determined using the equilibrium method in an ion cyclotron resonance (ICR) mass spectrometer.[1] This technique measures the equilibrium constant for a proton transfer reaction between the molecule of interest and a reference compound with a known proton affinity.



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Ion Cyclotron Resonance Proton Affinity Measurement

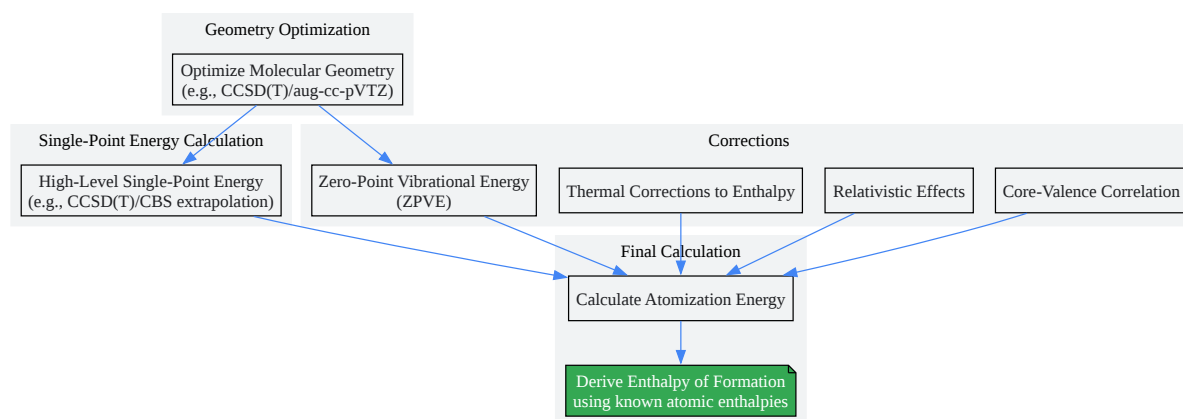
In the ICR cell, ions are trapped for extended periods in a strong magnetic field and a weak electrostatic trapping potential. A protonated reference base (BH⁺) is generated and allowed to react with a mixture of **fluoroethyne** (HCCF) and the neutral reference base (B). After a sufficient time to reach equilibrium, the relative abundances of the protonated **fluoroethyne**

(HCCFH⁺) and the protonated reference base (BH⁺) are measured by detecting their characteristic cyclotron frequencies. From the ratio of these ion abundances and the known partial pressures of the neutral species, the equilibrium constant (K_{eq}) for the proton transfer reaction is determined. The Gibbs free energy change (ΔG°) is then calculated from K_{eq}, and from this, the proton affinity of **fluoroethyne** can be derived relative to that of the known reference base.

Computational Methodologies

Theoretical calculations play a crucial role in complementing experimental data and providing insights into the thermochemistry of molecules like **fluoroethyne**, especially for properties that are difficult to measure experimentally. High-accuracy computational studies on fluorinated hydrocarbons often employ composite methods.

A typical high-level computational workflow for determining the enthalpy of formation of **fluoroethyne** would involve the following steps:



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References

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- 2. Buy Fluoroethyne (EVT-13555331) | 2713-09-9 [evitachem.com]
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